{6-Methylspiro[2.5]octan-6-yl}methanol
Description
{6-Methylspiro[2.5]octan-6-yl}methanol is a spirocyclic compound characterized by a six-membered spiro[2.5]octane framework with a methyl group at the 6-position and a hydroxymethyl (-CH2OH) substituent. The spiro architecture introduces significant steric constraints, while the polar hydroxyl group enhances solubility in polar solvents.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(6-methylspiro[2.5]octan-6-yl)methanol |
InChI |
InChI=1S/C10H18O/c1-9(8-11)2-4-10(5-3-9)6-7-10/h11H,2-8H2,1H3 |
InChI Key |
ZAHRPWWVWZEGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Construction of the Spirocyclic Core
The primary strategy for preparing {6-Methylspiro[2.5]octan-6-yl}methanol begins with the formation of the spirocyclic framework. This is typically achieved through intramolecular cyclization reactions of suitably designed precursors. Controlled reaction conditions such as temperature, solvent, and catalysts are critical to favor the formation of the spiro[2.5]octane system.
Introduction of the Methanol Functional Group
Following the formation of the spirocyclic core, the methanol group is introduced via reduction or substitution reactions depending on the starting materials:
Reduction of carbonyl precursors: Aldehyde or ketone intermediates on the spirocyclic ring can be reduced to the corresponding alcohol using hydride reagents such as lithium aluminum hydride (LiAlH4).
Substitution reactions: Halogenated spirocyclic intermediates can undergo nucleophilic substitution with hydroxide sources to install the methanol moiety.
Example: Simmons-Smith Reaction
One documented synthetic approach involves the Simmons-Smith cyclopropanation reaction using diethylzinc and diiodomethane in toluene at 20–60 °C for approximately 20 hours. This reaction facilitates the formation of the spirocyclic ring system, which can then be further elaborated to the methanol derivative.
Industrial and Laboratory Scale Synthesis
Industrial synthesis of {6-Methylspiro[2.5]octan-6-yl}methanol focuses on optimizing yield and purity through:
Use of catalysts to accelerate cyclization and functional group transformations.
Precise temperature control to minimize side reactions.
Purification techniques such as distillation and chromatographic separation to isolate the target compound.
Laboratory-scale syntheses typically employ silica gel column chromatography for purification after reaction completion.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Diethylzinc, diiodomethane, toluene, 20–60 °C, 20 h | Formation of spirocyclic ring |
| Reduction | Lithium aluminum hydride (LiAlH4), ether solvents | Reduction of carbonyl to alcohol |
| Substitution | Hydroxide ion sources, polar solvents | Introduction of methanol group |
| Purification | Silica gel chromatography, distillation | Isolation of pure product |
Research Findings and Data Tables
Molecular and Physical Properties
| Property | Data |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (6-methylspiro[2.5]octan-6-yl)methanol |
| CAS Number | 849671-56-3 |
| InChI Key | ZAHRPWWVWZEGGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2(CC1)CC2)CO |
| Origin of Product | United States |
Yield and Reaction Efficiency
Simmons-Smith reaction conditions yield approximately 34% of the desired spirocyclic methanol product under optimized laboratory conditions.
Industrial processes aim to improve this yield through catalyst and solvent system optimization.
Summary of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization + Reduction | Formation of spiro ring followed by carbonyl reduction | Straightforward, well-studied | Moderate yields, requires careful control |
| Simmons-Smith Reaction | Cyclopropanation using diethylzinc and diiodomethane | Efficient ring formation | Requires handling of organometallic reagents |
| Nucleophilic Substitution | Hydroxylation of halogenated intermediates | Versatile functionalization | Depends on availability of precursors |
Chemical Reactions Analysis
Types of Reactions
{6-Methylspiro[2.5]octan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to other functional groups such as alkanes.
Substitution: The compound can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of {6-Methylspiro[2.5]octan-6-yl}methanol can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
{6-Methylspiro[2.5]octan-6-yl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-Methylspiro[2.5]octan-6-yl}methanol involves its interaction with specific molecular targets and pathways. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s unique properties and effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Methanol Derivatives
Physicochemical Properties
- Polarity and Solubility: Fluorinated analogs (e.g., (2,2-Difluorospiro[2.5]octan-6-yl)methanol) exhibit enhanced polarity compared to the methyl-substituted parent compound, improving solubility in organic-aqueous mixtures . The nitrogen-containing derivatives (e.g., {5-Azaspiro[2.5]octan-6-yl}methanol) demonstrate basicity, enabling salt formation and pH-dependent solubility .
- Thermal Stability: Bridged systems like {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol show higher thermal stability (liquid at room temperature) due to reduced ring strain .
Research Findings and Challenges
- Structure-Activity Relationships (SAR): The addition of fluorine or nitrogen atoms in spiro systems enhances target binding in enzyme inhibitors (e.g., KIF18A inhibitors) by modulating electronic and steric profiles . Methyl groups at the spiro junction (as in {6-Methylspiro[2.5]octan-6-yl}methanol) may improve metabolic stability but reduce conformational flexibility .
- Synthetic Limitations: Low yields (e.g., 48% for Ethyl 7-(6-Azaspiro[2.5]octan-6-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylate) highlight challenges in spiro ring formation under mild conditions .
Q & A
Q. Challenges :
- Regioselectivity : Ensuring correct substitution at the 6-position requires precise control of reaction conditions (e.g., temperature, solvent polarity) .
- Fluorination (if applicable) : Introducing fluorine atoms demands specialized reagents (e.g., DAST) and anhydrous conditions .
Which analytical techniques are essential for confirming the structure of {6-Methylspiro[2.5]octan-6-yl}methanol?
Q. Basic
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns proton and carbon environments, confirming spirocyclic connectivity and substituent placement .
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the spiro system .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for spiro compounds .
How can researchers optimize reaction parameters to improve yield and purity during synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to systematically vary temperature, solvent (e.g., THF vs. DCM), and catalyst loading .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while non-polar solvents improve crystallization .
- Catalyst Screening : Test Lewis acids (e.g., BF3·OEt2) for spirocycle formation .
- In-line Analytics : Monitor reactions via FTIR or HPLC to identify intermediates and optimize reaction time .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to resolve ambiguous shifts .
- Isotopic Labeling : Use deuterated analogs to confirm assignments in overcrowded spectra .
- Crystallographic Refinement : Leverage SHELXL for high-precision structural models when NMR data is inconclusive .
What computational methods predict the biological activity of {6-Methylspiro[2.5]octan-6-yl}methanol?
Q. Advanced
- Molecular Docking : Simulate binding to target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl vs. fluoro) with bioactivity data .
- Molecular Dynamics (MD) : Assess conformational stability of the spiro system in biological environments (e.g., lipid membranes) .
How can researchers design in vitro assays to evaluate its interaction with biological targets?
Q. Advanced
- Radioligand Binding Assays : Use tritiated or fluorescent probes to quantify affinity for receptors (e.g., GPCRs) .
- Enzyme Inhibition Assays : Measure IC50 values via spectrophotometric or fluorogenic substrates .
- Cellular Uptake Studies : Employ LC-MS/MS to track intracellular concentrations and metabolic stability .
What are the implications of stereochemistry on the reactivity and bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
